molecular formula C24H27BN2O2 B13646765 4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

Cat. No.: B13646765
M. Wt: 386.3 g/mol
InChI Key: DYUZGZVJTFGXPE-UHFFFAOYSA-N
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Description

4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline is a compound with significant applications in organic synthesis and material science. It is known for its unique structure, which includes a boronic ester group and an aniline moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-bromoaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an organic solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester and aniline groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The aniline group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 4-aminophenylboronic acid pinacol ester
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine
  • 2-(4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline is unique due to its dual functional groups, which provide versatility in various chemical reactions. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C24H27BN2O2

Molecular Weight

386.3 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

InChI

InChI=1S/C24H27BN2O2/c1-23(2)24(3,4)29-25(28-23)20-14-18(16-5-9-21(26)10-6-16)13-19(15-20)17-7-11-22(27)12-8-17/h5-15H,26-27H2,1-4H3

InChI Key

DYUZGZVJTFGXPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Origin of Product

United States

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